physical and chemical properties of Acid-PEG9-NHS ester
physical and chemical properties of Acid-PEG9-NHS ester
This technical guide provides a comprehensive overview of the physical and chemical properties, applications, and experimental protocols for Acid-PEG9-NHS ester, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals.
Core Properties of Acid-PEG9-NHS Ester
Acid-PEG9-NHS ester is a versatile PEG linker that features a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a 9-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media.[1][2][3]
The key physical and chemical properties of Acid-PEG9-NHS ester are summarized in the table below.
| Property | Value | References |
| Synonyms | COOH-PEG9-NHS, COOH-PEG9-SPA | [3] |
| Molecular Formula | C₂₆H₄₅NO₁₅ | [4] |
| Molecular Weight | 611.63 g/mol | |
| Appearance | Solid or viscous liquid | |
| Purity | >90% - >98% | |
| Boiling Point | 685.1 ± 65.0 °C (Predicted) | |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |
| pKa | 4.28 ± 0.10 (Predicted) | |
| Storage | -20°C |
The presence of the PEG spacer significantly increases the hydrophilicity and solubility of Acid-PEG9-NHS ester in aqueous solutions. For practical use, it is often first dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
The compound is moisture-sensitive, particularly the NHS ester group which is prone to hydrolysis. It should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. Stock solutions can be prepared, but for optimal reactivity, it is recommended to prepare them fresh. If storage is necessary, aliquots in tightly sealed vials can be stored at -20°C for up to a month or at -80°C for up to six months.
Reactivity and Applications
Acid-PEG9-NHS ester is a heterobifunctional linker, meaning its two ends have different reactivities, allowing for controlled, stepwise conjugations.
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NHS Ester End : This end reacts efficiently with primary amines (-NH₂) on molecules like proteins (e.g., lysine residues), amine-modified oligonucleotides, and other amine-containing ligands. The reaction, which occurs at a neutral to slightly basic pH (7.0-9.0), forms a stable and irreversible amide bond.
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Carboxylic Acid End : The terminal carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC) or other activators like HATU to react with primary amines, forming another stable amide bond.
This dual reactivity makes it a valuable tool in various scientific fields:
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Bioconjugation and PEGylation : For linking proteins, peptides, or antibodies to other molecules or surfaces. The PEG spacer can increase the serum half-life and reduce the immunogenicity of therapeutic proteins.
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Drug Delivery : In the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery.
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PROTACs : As a linker in Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
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Surface Modification : To immobilize biomolecules onto surfaces for various applications, including biosensors and microarrays.
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of an amide bond and the release of NHS as a byproduct.
Caption: Amine-NHS Ester Reaction Mechanism.
Experimental Protocols
The following is a generalized protocol for labeling a protein with Acid-PEG9-NHS ester. The molar excess of the linker and reaction conditions may need to be optimized for specific applications.
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Acid-PEG9-NHS ester
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Protein or other molecule to be labeled
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Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0
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Water-miscible organic solvent (DMSO or DMF)
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Quenching buffer (e.g., Tris or glycine)
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Desalting column or dialysis cassette for purification
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Buffer Exchange : Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.
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Prepare PEG Reagent : Equilibrate the vial of Acid-PEG9-NHS ester to room temperature before opening. Immediately before use, dissolve the required amount in DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent for long periods.
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Conjugation Reaction : Add a calculated molar excess (e.g., 20-fold) of the dissolved PEG reagent to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to prevent protein denaturation.
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Incubation : Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.
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Quenching : (Optional) Add a quenching buffer to stop the reaction by consuming any unreacted NHS ester.
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Purification : Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.
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Storage : Store the purified PEGylated protein under conditions optimal for the native protein.
The logical flow for a typical bioconjugation experiment is illustrated below.
Caption: General Bioconjugation Workflow.
